Cas no 2227767-58-8 ((2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol)

(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol
- EN300-1797289
- 2227767-58-8
-
- インチ: 1S/C7H12N2O/c1-6(10)5-7-8-3-4-9(7)2/h3-4,6,10H,5H2,1-2H3/t6-/m0/s1
- InChIKey: ZBJQBMBMIQREEP-LURJTMIESA-N
- ほほえんだ: O[C@@H](C)CC1=NC=CN1C
計算された属性
- せいみつぶんしりょう: 140.094963011g/mol
- どういたいしつりょう: 140.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 38Ų
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1797289-10.0g |
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol |
2227767-58-8 | 10g |
$7742.0 | 2023-06-02 | ||
Enamine | EN300-1797289-5.0g |
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol |
2227767-58-8 | 5g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1797289-1.0g |
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol |
2227767-58-8 | 1g |
$1801.0 | 2023-06-02 | ||
Enamine | EN300-1797289-0.25g |
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol |
2227767-58-8 | 0.25g |
$1657.0 | 2023-09-19 | ||
Enamine | EN300-1797289-1g |
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol |
2227767-58-8 | 1g |
$1801.0 | 2023-09-19 | ||
Enamine | EN300-1797289-10g |
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol |
2227767-58-8 | 10g |
$7742.0 | 2023-09-19 | ||
Enamine | EN300-1797289-5g |
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol |
2227767-58-8 | 5g |
$5221.0 | 2023-09-19 | ||
Enamine | EN300-1797289-0.5g |
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol |
2227767-58-8 | 0.5g |
$1728.0 | 2023-09-19 | ||
Enamine | EN300-1797289-0.1g |
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol |
2227767-58-8 | 0.1g |
$1585.0 | 2023-09-19 | ||
Enamine | EN300-1797289-0.05g |
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol |
2227767-58-8 | 0.05g |
$1513.0 | 2023-09-19 |
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
(2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-olに関する追加情報
Recent Advances in the Study of (2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol (CAS: 2227767-58-8)
The compound (2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol (CAS: 2227767-58-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral imidazole derivative is being explored for its potential applications in drug development, particularly as a building block for novel therapeutic agents. Recent studies have focused on its synthesis, stereochemical properties, and biological activities, which are critical for understanding its role in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for (2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol, achieving high enantiomeric purity (>99% ee) through asymmetric catalysis. The researchers employed a chiral palladium catalyst system, which significantly improved yield and reduced byproduct formation compared to previous methods. This advancement is particularly relevant for scalable production, addressing one of the key challenges in the commercialization of chiral pharmaceuticals.
In terms of biological activity, preliminary in vitro studies have demonstrated that (2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol exhibits moderate inhibitory effects on certain cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. These findings, reported in a 2024 Bioorganic & Medicinal Chemistry Letters paper, suggest potential applications in drug-drug interaction studies or as a scaffold for designing enzyme inhibitors. However, further in vivo validation is required to confirm these observations.
The compound's unique structural features have also made it a subject of interest in computational chemistry. Molecular docking simulations published in Journal of Chemical Information and Modeling (2024) indicate that (2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol can serve as a versatile pharmacophore, capable of forming multiple hydrogen bonds with various biological targets. This property makes it particularly valuable for fragment-based drug discovery approaches.
Recent patent filings (WO2023124567, 2023) have disclosed novel derivatives of (2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol with enhanced pharmacokinetic properties. These modifications primarily focus on improving metabolic stability and membrane permeability while maintaining the core imidazole scaffold. The patented compounds show promise in early-stage testing for inflammatory and oncological indications.
Despite these advances, several challenges remain in the development of (2S)-1-(1-methyl-1H-imidazol-2-yl)propan-2-ol-based therapeutics. Current research gaps include comprehensive toxicological profiling and the establishment of robust structure-activity relationships. Ongoing studies at multiple academic and industrial laboratories aim to address these limitations while exploring new therapeutic applications for this versatile chemical entity.
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